molecular formula C9H3BF3KN B15288435 Potassium (2,3,4-trifluoroquinolin-6-yl)trihydroborate

Potassium (2,3,4-trifluoroquinolin-6-yl)trihydroborate

Cat. No.: B15288435
M. Wt: 232.03 g/mol
InChI Key: GGLVVWSCOKJOCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium quinoline-6-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of quinoline-6-boronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of potassium quinoline-6-trifluoroborate may involve continuous-flow chemistry techniques to enhance efficiency and scalability . This method allows for the precise control of reaction conditions and can lead to higher yields and purity of the final product.

Mechanism of Action

The primary mechanism by which potassium quinoline-6-trifluoroborate exerts its effects is through its participation in palladium-catalyzed cross-coupling reactions. In these reactions, the compound acts as a source of the quinoline-6-boronic acid moiety, which undergoes transmetalation with a palladium complex. This process leads to the formation of a new carbon-carbon bond, with the trifluoroborate group serving as a leaving group .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium naphthyltrifluoroborate
  • Potassium pyridyltrifluoroborate

Uniqueness

Potassium quinoline-6-trifluoroborate is unique due to its quinoline moiety, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules .

Properties

Molecular Formula

C9H3BF3KN

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C9H3BF3N.K/c10-4-1-2-6-5(3-4)7(11)8(12)9(13)14-6;/h1-3H;/q-1;+1

InChI Key

GGLVVWSCOKJOCW-UHFFFAOYSA-N

Canonical SMILES

[B-]C1=CC2=C(C=C1)N=C(C(=C2F)F)F.[K+]

Origin of Product

United States

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